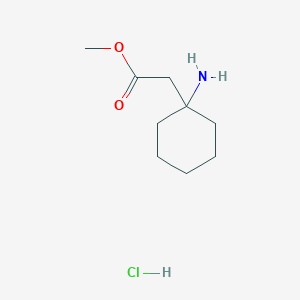

Methyl 2-(1-aminocyclohexyl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(1-aminocyclohexyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-8(11)7-9(10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXIYULNLGWJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671891 | |

| Record name | Methyl (1-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016258-17-5 | |

| Record name | Methyl (1-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Amino-cyclohexyl)-acetic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. Methyl 2-(1-aminocyclohexyl)acetate hydrochloride stands out as a crucial intermediate, particularly in the exploration of Gabapentin analogues and other neuroactive compounds.[1][2] Its structure, featuring a quaternary carbon on a cyclohexane ring bearing both an amine and an acetic acid ester moiety, presents a unique synthetic challenge. This guide provides an in-depth, mechanistically-driven exploration of a reliable synthetic pathway, designed for researchers, medicinal chemists, and process development professionals. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify methodological choices, and provide a self-validating protocol grounded in established chemical transformations.

Retrosynthetic Analysis and Strategy Selection

The target molecule, this compound, possesses a distinct α,α-disubstituted carbon center embedded within a cyclohexane ring. A logical retrosynthetic disconnection strategy involves severing the C-N bond and the C-C bond alpha to the ester carbonyl.

Several synthetic paradigms could be considered:

-

Strecker and Bucherer-Bergs Syntheses: These classic multicomponent reactions are powerful tools for generating α-amino acids from ketones.[3][4][5][6] However, they typically yield structures where the carboxyl and amino groups are attached to the same carbon (an α-amino acid), which, in this case, would be 1-aminocyclohexanecarboxylic acid—a different regioisomer. Adapting these methods would require a non-standard starting material that is not readily accessible.

-

Approaches via Cyanoacetate: Knoevenagel condensation of cyclohexanone with a cyanoacetate followed by subsequent manipulations is another possibility. However, this route often involves complex reduction steps to selectively reduce both the alkene and nitrile without affecting the ester, posing significant chemoselectivity challenges.

-

A Stepwise Constructional Approach: A more robust and controllable strategy involves building the carbon skeleton first, followed by the stereospecific introduction of the amine functionality. This approach, centered around the Reformatsky reaction followed by the Ritter reaction , offers superior control and predictability. It allows for the isolation and characterization of key intermediates, ensuring the integrity of the synthetic sequence.

This guide will focus on the stepwise constructional approach, chosen for its reliability, mechanistic clarity, and applicability to scale-up operations.

Overall Synthetic Workflow

The selected three-step pathway transforms a simple starting material, cyclohexanone, into the desired hydrochloride salt.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols & Mechanistic Insights

This section provides a step-by-step methodology for each stage of the synthesis, accompanied by an explanation of the underlying reaction mechanisms.

Step 1: Synthesis of Methyl 2-(1-hydroxycyclohexyl)acetate via Reformatsky Reaction

Expertise & Causality: The Reformatsky reaction is the method of choice for creating the C-C bond between the cyclohexane ring and the acetate moiety. Unlike the more reactive Grignard reagents, the organozinc intermediate formed from methyl bromoacetate is nucleophilic enough to attack the ketone carbonyl but not so basic as to attack another ester molecule, thus preventing self-condensation and improving yield. The use of anhydrous solvents is critical to prevent quenching the organozinc reagent.

Experimental Protocol:

-

Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an equalizing dropping funnel, all under a nitrogen or argon atmosphere.

-

Reagent Charging: The flask is charged with activated zinc powder (1.2 eq.) and anhydrous tetrahydrofuran (THF). A small crystal of iodine is added to initiate the reaction, evidenced by the disappearance of the purple color.

-

Reactant Addition: A solution of cyclohexanone (1.0 eq.) and methyl bromoacetate (1.1 eq.) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction & Workup: After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to ensure complete reaction. The reaction is then cooled to 0°C and quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction & Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield methyl 2-(1-hydroxycyclohexyl)acetate as a clear oil.

Reaction Mechanism: Reformatsky Reaction

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. Bucherer-Bergs Reaction [organic-chemistry.org]

Spectroscopic Characterization of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride: A Technical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of methyl 2-(1-aminocyclohexyl)acetate hydrochloride (CAS 1016258-17-5), a key chemical intermediate in pharmaceutical research.[1] As a derivative related to the gabapentinoid class of molecules, rigorous structural confirmation is paramount for its application in drug discovery and development. This document outlines the theoretical basis and practical protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By detailing the predicted spectral data and the rationale behind these predictions, this guide serves as an essential reference for researchers, quality control analysts, and medicinal chemists for identity confirmation, purity assessment, and stability studies.

Molecular Structure and Key Features

This compound possesses a unique structure combining a quaternary α-amino acid ester with a cyclohexyl moiety. The hydrochloride salt form ensures solubility and stability.[1] Understanding the arrangement of its functional groups—a protonated primary amine (ammonium), a methyl ester, and a saturated carbocyclic ring—is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of every atom in the structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectrum: The spectrum is predicted to show four main groups of signals. The use of a polar aprotic solvent like DMSO-d₆ is recommended to avoid the exchange of the acidic N⁺H₃ protons with the solvent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.0 | Broad Singlet | 3H | -NH₃ ⁺ | The protons on the ammonium group are acidic and subject to quadrupole broadening from the nitrogen atom, resulting in a broad signal. Its chemical shift is concentration-dependent. |

| ~3.65 | Singlet | 3H | -OCH₃ | The methyl ester protons are in a distinct chemical environment and show no coupling to other protons, resulting in a sharp singlet. |

| ~2.80 | Singlet | 2H | -CH₂ -COO | These methylene protons are attached to a quaternary carbon (C1) and therefore have no adjacent protons to couple with, yielding a singlet. |

| ~1.2 - 1.9 | Multiplet | 10H | Cyclohexyl Ring | The ten protons on the cyclohexyl ring are diastereotopic and exhibit complex spin-spin coupling, leading to a broad, overlapping series of multiplets. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Solvent Selection: DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and to slow the exchange rate of the N-H protons, allowing for their observation.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Use a relaxation delay (d1) of at least 2 seconds.

-

-

Validation: To confirm the -N⁺H₃ peak, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the ammonium protons should disappear.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and functional group.

Expected ¹³C NMR Spectrum: The spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~172 | Quaternary (C=O) | C =O | The ester carbonyl carbon is highly deshielded and appears at the lowest field. |

| ~58 | Quaternary | C 1-N⁺H₃ | The carbon atom bonded to the electron-withdrawing ammonium group is deshielded relative to other sp³ carbons. |

| ~52 | Methyl (CH₃) | -OC H₃ | The methyl ester carbon appears in a typical region for sp³ carbons bonded to oxygen. |

| ~45 | Methylene (CH₂) | -C H₂-COO | The acetate methylene carbon. |

| ~35 | Methylene (CH₂) | Cyclohexyl C 2, C 6 | The two equivalent carbons of the cyclohexyl ring adjacent to the quaternary center. |

| ~20 - 25 | Methylene (CH₂) | Cyclohexyl C 3, C 4, C 5 | The remaining carbons of the cyclohexyl ring appear in the typical aliphatic region. Due to symmetry, C4 may be distinct from C3/C5. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to singlets.

-

Set the spectral width to 0-200 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Spectral Editing: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent. This is invaluable for confirming the assignments of the cyclohexyl and methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectrum: The IR spectrum will be dominated by absorptions corresponding to the ammonium, ester, and alkane functionalities.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200 - 2800 (broad) | N-H Stretch | Ammonium (-N⁺H₃) | The stretching vibration of the N-H bonds in the ammonium salt appears as a very broad and strong band, often superimposed on the C-H stretches. |

| 2940, 2860 | C-H Stretch | Alkane (Cyclohexyl, CH₂) | Characteristic sharp peaks for symmetric and asymmetric stretching of sp³ C-H bonds. |

| ~1740 (strong, sharp) | C=O Stretch | Ester | The carbonyl stretch of a saturated ester is one of the most prominent and easily identifiable peaks in the spectrum. |

| ~1580 | N-H Bend | Ammonium (-N⁺H₃) | The asymmetric bending (scissoring) vibration of the ammonium group. |

| ~1200 | C-O Stretch | Ester | The stretching vibration of the C-O single bond of the ester group. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of the ATR accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Record the sample spectrum over the range of 4000-600 cm⁻¹.

-

Co-add at least 16 scans for a high-quality spectrum.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure. Electrospray Ionization (ESI) is the preferred method for this polar, pre-charged molecule.

Expected Mass Spectrum (Positive Ion ESI): Analysis will detect the cationic form of the molecule, which is the free base protonated. The hydrochloride salt will dissociate in solution.

-

Primary Ion: The expected base peak will be the protonated molecular ion [M+H]⁺, where M is the free base (C₉H₁₇NO₂).

-

Monoisotopic Mass of M: 171.1259 Da.[2]

-

Observed m/z: 172.1332

-

Proposed Fragmentation Pathway: High-resolution MS/MS analysis of the parent ion (m/z 172.13) would provide definitive structural confirmation. Key predicted fragments include the loss of neutral molecules from the parent structure.

References

An In-depth Technical Guide to Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-aminocyclohexyl)acetate hydrochloride is a pivotal chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural framework, featuring a quaternary alpha-amino acid ester moiety on a cyclohexane ring, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, outlines a general synthetic pathway, details methods for its characterization, and discusses essential safety and handling protocols. The information presented herein is intended to support researchers and scientists in leveraging this compound for the advancement of drug discovery and development programs.

Introduction: A Versatile Intermediate in Medicinal Chemistry

This compound (CAS No. 1016258-17-5) has emerged as a compound of interest for medicinal chemists due to its utility as a precursor in the synthesis of complex molecules with potential therapeutic value. The hydrochloride salt form enhances the compound's solubility and stability, rendering it more amenable to use in various synthetic and formulation processes. Its structural similarity to gabapentinoids suggests its potential role in the development of new analgesics, anti-inflammatory drugs, and therapies for neurological disorders. Researchers value this compound for its capacity to introduce a constrained cyclohexyl scaffold into drug candidates, which can favorably influence pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its chemical structure and data on analogous compounds.

General Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₇NO₂·HCl | --INVALID-LINK-- |

| Molecular Weight | 207.7 g/mol | --INVALID-LINK-- |

| CAS Number | 1016258-17-5 | --INVALID-LINK-- |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Storage Conditions | 0-8°C | --INVALID-LINK-- |

Predicted Properties

A comprehensive understanding of the molecule's behavior can be further elucidated through predicted physicochemical parameters.

| Property | Predicted Value | Notes |

| Melting Point | Not available. Expected to be a crystalline solid with a relatively high melting point due to its ionic nature. | |

| Solubility | The hydrochloride salt form suggests good solubility in water and polar protic solvents like methanol and ethanol. Solubility in nonpolar organic solvents is expected to be limited. | |

| pKa | The primary amine is expected to have a pKa in the range of 9-10, typical for a primary ammonium ion. The ester group is not significantly acidic or basic. |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically starting from cyclohexanone. A generalized synthetic workflow is presented below.

biological activity of methyl 2-(1-aminocyclohexyl)acetate hydrochloride

An In-depth Technical Guide to the Biological Activity of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated . Based on its close structural similarity to the gabapentinoid class of drugs, this document outlines the predicted mechanism of action, potential therapeutic applications, and key experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals investigating novel modulators of neuronal excitability.

Introduction: Unveiling a Potential Gabapentinoid

This compound is a chemical compound with the molecular formula C9H17NO2·HCl.[1] While direct, extensive research on its biological activity is not widely published, its molecular architecture strongly suggests its classification as a gabapentinoid. Gabapentinoids are a class of drugs that are structural analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][3] However, their mechanism of action does not involve direct interaction with GABA receptors.[2][4]

This guide will, therefore, extrapolate the likely biological profile of this compound based on the well-established pharmacology of gabapentin and pregabalin. The presence of the methyl ester group may also confer prodrug properties, potentially influencing its pharmacokinetic profile.

Compound Profile:

| Property | Value |

| IUPAC Name | methyl 2-(1-aminocyclohexyl)acetate;hydrochloride |

| CAS Number | 1016258-17-5[1] |

| Molecular Formula | C9H17NO2·HCl[1] |

| Molecular Weight | 207.7 g/mol [1] |

Predicted Mechanism of Action: Targeting Voltage-Gated Calcium Channels

The primary mechanism of action for gabapentinoids is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[2][4][5] These channels are crucial for regulating neurotransmitter release at synapses. By binding to the α2δ-1 subunit, gabapentinoids are thought to reduce the influx of calcium into presynaptic nerve terminals. This, in turn, diminishes the release of excitatory neurotransmitters such as glutamate and norepinephrine.[4]

It is highly probable that this compound shares this mechanism. The core aminocyclohexyl acetate structure is the key pharmacophore responsible for this interaction.

Signaling Pathway Diagram: Proposed Mechanism of Action

Caption: Proposed mechanism of action for this compound.

Potential Biological Activities and Therapeutic Applications

Given its presumed mechanism of action, this compound is expected to exhibit a range of biological activities relevant to the central nervous system. These activities form the basis for its potential therapeutic applications.

Predicted Biological Activities:

-

Anticonvulsant Properties: By reducing excessive neuronal firing, the compound is likely to have efficacy in seizure disorders.[4][6]

-

Analgesic Effects: Particularly for neuropathic pain, which is often driven by hyperexcitability of sensory neurons.[4][6]

-

Anxiolytic Effects: Modulation of excitatory neurotransmission may contribute to a reduction in anxiety.[6]

Potential Therapeutic Applications:

-

Management of neuropathic pain conditions, such as diabetic neuropathy and postherpetic neuralgia.[2][4]

-

Treatment of fibromyalgia.

-

Management of generalized anxiety disorder.[3]

The Role of the Methyl Ester: A Prodrug Hypothesis

The presence of a methyl ester group distinguishes this compound from gabapentin. In pharmaceutical chemistry, esterification of a carboxylic acid is a common strategy to create a prodrug.[7] Prodrugs are inactive or less active molecules that are converted into the active form in the body. This can be done to enhance properties such as:

-

Oral Bioavailability: The ester may improve absorption from the gastrointestinal tract.

-

Lipophilicity: Increased lipid solubility can facilitate passage across the blood-brain barrier.

It is hypothesized that this compound is hydrolyzed in vivo by esterases to yield the active carboxylic acid, 1-(aminomethyl)cyclohexyl-acetic acid (gabapentin).

Experimental Workflow: Prodrug Conversion Assay

References

- 1. chemimpex.com [chemimpex.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 4. newhampshireanesthesia.com [newhampshireanesthesia.com]

- 5. The mechanisms of action of gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-aminocyclohexyl)acetate hydrochloride is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). While direct pharmacological data for this specific compound is not extensively available in public literature, its chemical architecture, particularly the presence of a 1-aminocyclohexyl moiety, strongly suggests its classification as a gabapentinoid. This guide, therefore, postulates its mechanism of action based on the well-established pharmacology of related compounds such as gabapentin and pregabalin. The core hypothesis is that this compound exerts its therapeutic effects primarily through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction is believed to modulate neurotransmitter release, thereby attenuating neuronal hyperexcitability, which is a key factor in various neurological and psychiatric disorders. This document will provide a detailed exploration of this proposed mechanism, outline experimental methodologies for its validation, and discuss its potential therapeutic implications.

Introduction: The Gabapentinoid Class and Structural Rationale

Gabapentinoids, including the widely prescribed drugs gabapentin and pregabalin, are a class of drugs that, despite being structural derivatives of GABA, do not act on GABA receptors.[1][2][3] Instead, their primary molecular target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[4][5][6] The chemical structure of this compound, featuring a cyclohexyl ring with an amino group and an acetate moiety, places it in close structural analogy to gabapentin. This structural similarity is the foundation for the hypothesized mechanism of action detailed in this guide.

Chemically, (1-Aminocyclohexyl)-acetic acid methyl ester hydrochloride is recognized as a versatile compound in pharmaceutical research, often serving as an intermediate in the synthesis of analgesics and other neurologically active agents.[7] Its hydrochloride salt form enhances solubility, a desirable characteristic for drug development and formulation.[7]

The Primary Molecular Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels

The central tenet of the proposed mechanism of action for this compound is its interaction with the α2δ-1 subunit of VGCCs.[8][9]

-

Structure and Function of VGCCs and the α2δ-1 Subunit: Voltage-gated calcium channels are crucial for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[8][10] These channels are complex proteins composed of a primary pore-forming α1 subunit and several auxiliary subunits, including α2δ, β, and γ, which modulate the channel's trafficking and function.[9][10] The α2δ-1 subunit, in particular, plays a critical role in the trafficking of the α1 subunit to the presynaptic membrane and enhancing the channel's functional properties.[9]

-

Binding of Gabapentinoids to α2δ-1: Gabapentin and pregabalin bind with high affinity to the α2δ-1 subunit.[4][5][6] This binding is specific and is considered the primary mechanism responsible for their therapeutic effects.[1][10] It is hypothesized that this compound will exhibit similar binding characteristics.

Proposed Signaling Pathway

The binding of a gabapentinoid ligand to the α2δ-1 subunit is thought to induce a conformational change in the subunit, leading to a cascade of downstream effects that ultimately reduce neuronal excitability.

Caption: Hypothesized signaling pathway of this compound.

Downstream Effects: Modulation of Neurotransmitter Release

The binding of gabapentinoids to the α2δ-1 subunit does not directly block the calcium channel pore.[1][2] Instead, it is believed to modulate the function of the channel in several ways:

-

Reduced Trafficking of VGCCs: Evidence suggests that gabapentinoids can inhibit the forward trafficking of the α2δ-1 subunit and, consequently, the entire VGCC complex to the presynaptic membrane.[2][11] This leads to a decrease in the number of functional calcium channels at the presynaptic terminal.

-

Modulation of Channel Gating: While not a direct block, the binding may alter the gating properties of the channel, making it less likely to open in response to an action potential.

The net effect of these actions is a reduction in the influx of calcium into the presynaptic neuron upon depolarization.[5][12] Since calcium influx is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters, a reduction in calcium entry leads to decreased release of excitatory neurotransmitters, most notably glutamate and substance P.[1][5][13]

By diminishing the release of these excitatory neurotransmitters, this compound would be expected to dampen excessive neuronal signaling, which is a hallmark of conditions like neuropathic pain, epilepsy, and anxiety disorders.[4][12]

Experimental Protocols for Mechanism of Action Validation

To empirically validate the hypothesized mechanism of action for this compound, a series of in vitro and in vivo experiments would be necessary.

Radioligand Binding Assays

This would be the foundational experiment to confirm the primary molecular target.

Objective: To determine the binding affinity of this compound to the α2δ-1 subunit.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues known to express high levels of the α2δ-1 subunit (e.g., pig or rat brain).

-

Radioligand: Use a radiolabeled gabapentinoid, such as [³H]-gabapentin or [³H]-pregabalin, as the competing ligand.

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Detection and Analysis: Measure the amount of bound radioligand at each concentration of the test compound. The data is then used to calculate the inhibition constant (Ki), which is a measure of the binding affinity.

Expected Outcome: A low Ki value would indicate high-affinity binding to the α2δ-1 subunit, supporting the primary hypothesis.

Electrophysiology Studies

Patch-clamp electrophysiology can be used to assess the functional consequences of ligand binding on calcium channel activity.

Objective: To measure the effect of this compound on calcium currents in neurons.

Methodology:

-

Cell Culture: Use primary neuronal cultures (e.g., dorsal root ganglion neurons) or cell lines heterologously expressing VGCCs containing the α2δ-1 subunit.

-

Patch-Clamp Recording: In the whole-cell patch-clamp configuration, apply depolarizing voltage steps to elicit calcium currents.

-

Drug Application: Perfuse the cells with varying concentrations of this compound and measure the resulting changes in calcium current amplitude and kinetics.

Expected Outcome: A concentration-dependent reduction in the amplitude of calcium currents would provide functional evidence for the modulation of VGCCs.

Experimental Workflow Diagram

Caption: A logical workflow for validating the mechanism of action.

In Vivo Models

Animal models of relevant disease states are essential to confirm the therapeutic potential of the compound.

Objective: To assess the efficacy of this compound in animal models of neuropathic pain, epilepsy, or anxiety.

Methodology (Example for Neuropathic Pain):

-

Model Induction: Use a standard model of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model in rodents.

-

Drug Administration: Administer this compound systemically (e.g., via oral gavage or intraperitoneal injection) at various doses.

-

Behavioral Testing: Assess pain-related behaviors, such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source), at different time points after drug administration.

Expected Outcome: A dose-dependent reversal of pain-related behaviors in the animal model would support the therapeutic efficacy of the compound through the proposed mechanism.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be expected from the aforementioned experiments if this compound acts as a typical gabapentinoid.

| Experiment | Metric | Hypothetical Value | Interpretation |

| Radioligand Binding Assay | Ki for α2δ-1 | 50 nM | High-affinity binding to the target |

| Patch-Clamp Electrophysiology | IC50 for Ca²⁺ current inhibition | 5 µM | Functional modulation of VGCCs |

| In Vivo Neuropathic Pain Model | ED50 for reversal of allodynia | 10 mg/kg | In vivo efficacy consistent with target engagement |

Conclusion

While direct experimental evidence for the mechanism of action of this compound is pending, its structural similarity to the gabapentinoid class of drugs provides a strong basis for a well-defined hypothesis. The proposed mechanism, centered on the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels and the subsequent modulation of excitatory neurotransmitter release, aligns with the known pharmacology of highly effective therapeutic agents. The experimental framework outlined in this guide provides a clear path for the validation of this hypothesis and the potential development of this compound as a novel therapeutic for a range of neurological disorders.

References

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. Gabapentin - Wikipedia [en.wikipedia.org]

- 3. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. psychscenehub.com [psychscenehub.com]

- 7. chemimpex.com [chemimpex.com]

- 8. What are CACNA2D1 blockers and how do they work? [synapse.patsnap.com]

- 9. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 13. What is the mechanism of Gabapentin? [synapse.patsnap.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride

Introduction

Methyl 2-(1-aminocyclohexyl)acetate hydrochloride is a chemical entity with significant relevance in pharmaceutical research and development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Structurally, it is an ester of a cyclic amino acid and is closely related to gabapentin, a widely used anticonvulsant and analgesic. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics.[1]

A comprehensive understanding of the solubility and stability of this molecule is paramount for drug development professionals. These fundamental physicochemical properties govern critical decisions throughout the development lifecycle, including:

-

Formulation Design: Solubility dictates the choice of dosage form (e.g., oral solid, liquid, parenteral) and the selection of excipients.

-

Process Chemistry: Stability under various conditions informs the optimization of synthetic routes and purification procedures.

-

Analytical Method Development: Knowledge of degradation pathways is essential for developing stability-indicating analytical methods capable of separating the intact molecule from its degradation products.[2]

-

Regulatory Compliance and Shelf-Life Determination: Rigorous stability testing is a regulatory requirement to establish a re-test period for the drug substance and a shelf-life for the finished product.[3][4]

This guide provides an in-depth analysis of the solubility and stability of this compound, grounded in established scientific principles and regulatory standards. It offers field-proven insights and detailed experimental protocols to empower researchers and scientists in their development efforts.

Physicochemical Properties: A Foundation for Analysis

Understanding the core physicochemical properties of the molecule is the first step in a logical characterization. As a hydrochloride salt of a primary amine, the compound's behavior is dominated by its ionizable nature.

| Property | Value | Source |

| Chemical Name | This compound | Chem-Impex |

| Synonyms | (1-Aminocyclohexyl)-acetic acid methyl ester HCl | Chem-Impex |

| CAS Number | 1016258-17-5 | [1] |

| Molecular Formula | C₉H₁₇NO₂·HCl | [1] |

| Molecular Weight | 207.7 g/mol | [1] |

| Appearance | White to off-white powder or crystals | |

| Storage Conditions | 0-8°C, Sealed in dry conditions | [1] |

The presence of the primary amine and the methyl ester functional groups are the primary determinants of the molecule's chemical reactivity and, consequently, its stability profile. The hydrochloride salt form significantly influences its solubility, a topic explored in the next section.

Solubility Characterization: Beyond a Single Number

For an ionizable compound, solubility is not a static value but a function of the solution's properties, primarily its pH.[5] The hydrochloride salt of a weak base like methyl 2-(1-aminocyclohexyl)acetate will exhibit significantly higher solubility in acidic to neutral conditions compared to its free base form.

Theoretical Framework: pH-Dependent Solubility

The compound exists in equilibrium between its ionized (protonated amine) and non-ionized (free base) forms. In aqueous solution, the protonated form is highly soluble, while the free base is expected to have lower solubility. This relationship is described by the Henderson-Hasselbalch equation. As the pH of the solution increases above the pKa of the primary amine, the equilibrium shifts towards the less soluble free base, causing a sharp decrease in solubility.

Furthermore, the common-ion effect can influence solubility in certain media.[6] In solutions containing a high concentration of chloride ions (e.g., concentrated HCl or certain buffers), the solubility of the hydrochloride salt may be suppressed due to the equilibrium shifting away from dissolution.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method, as it is robust and widely accepted by regulatory bodies.[8][9] The following protocol is aligned with the principles outlined in USP General Chapter <1236>.[10][11]

Causality Behind Experimental Choices:

-

Temperature Control (37 ± 1 °C): This temperature is chosen to mimic physiological conditions relevant to oral drug absorption.[12]

-

Buffer Selection: A range of buffers across the physiological pH spectrum (e.g., pH 1.2, 4.5, 6.8) is used to construct a pH-solubility profile.[6] Using buffers with different compositions helps identify potential salt formation or common-ion effects.

-

Equilibration Time (24-72 hours): Sufficient time is required to ensure the system reaches true thermodynamic equilibrium between the solid and dissolved states. The time is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration is no longer changing.

-

Solid Phase Analysis: Analyzing the remaining solid material after equilibration (e.g., by PXRD or DSC) is a critical self-validating step. It confirms whether the compound has converted to a different solid form (e.g., free base or a different polymorph) during the experiment.[13]

Step-by-Step Methodology:

-

Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1.2, 3.0, 4.5, 6.8, 7.4, and 9.0).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in sealed glass vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

-

Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature of 37 °C. Agitate for a predetermined period (e.g., 48 hours).

-

Phase Separation: Allow the vials to stand at 37 °C for a short period to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm filter (pre-saturated with the solution to avoid drug adsorption).

-

Quantification: Dilute the filtered aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

pH Measurement: Measure the pH of the remaining supernatant to confirm the final equilibrium pH.

-

Solid Phase Analysis: Recover the remaining solid from the vials, dry it, and analyze it using techniques like Powder X-Ray Diffraction (PXRD) to check for any changes in the solid form.

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: pH-Solubility Profile

The experimental data should be summarized in a table and plotted to visualize the pH-solubility profile.

| Equilibrium pH | Solubility (mg/mL) | Solid Form Post-Test |

| 1.2 | > 200 | Hydrochloride Salt |

| 3.0 | > 200 | Hydrochloride Salt |

| 4.5 | 185.4 | Hydrochloride Salt |

| 6.8 | 92.1 | Hydrochloride Salt |

| 7.4 | 35.5 | Mixture |

| 9.0 | 2.1 | Free Base |

| (Note: Data are hypothetical for illustrative purposes.) |

Stability Profile and Degradation Pathway Analysis

Stability testing is a cornerstone of pharmaceutical development, designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][14]

Potential Degradation Pathways

Based on the structure of methyl 2-(1-aminocyclohexyl)acetate, two primary degradation pathways are anticipated:

-

Ester Hydrolysis: This is a common degradation route for ester-containing drugs.[15] It can be catalyzed by both acid and base, leading to the formation of 2-(1-aminocyclohexyl)acetic acid and methanol. The rate of hydrolysis is highly pH-dependent.

-

Intramolecular Cyclization (Lactamization): The primary amine can nucleophilically attack the ester carbonyl, leading to the formation of a six-membered lactam (3-azaspiro[5.5]undecan-2-one) and eliminating methanol. This is a known degradation pathway for structurally similar compounds like gabapentin.[16]

Caption: Potential Degradation Pathways.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish the intrinsic stability of the molecule.[17] This is a regulatory expectation (ICH Q1A) and is crucial for developing and validating a stability-indicating analytical method.[2][3]

Causality Behind Experimental Choices:

-

Target Degradation (5-20%): The goal is not to completely destroy the molecule, but to achieve a level of degradation sufficient to detect and identify impurities without generating secondary or unrealistic degradants.[18]

-

Multiple Conditions: A range of stressors (acid, base, oxidation, heat, light) is used to explore all relevant degradation pathways.[15]

-

Control Sample: A control sample, protected from stress, is analyzed alongside the stressed samples to provide a baseline and ensure that observed changes are due to the stress condition.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60 °C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60 °C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at specified time points and dilute for HPLC analysis.

-

Thermal Degradation (Solid State): Place a known quantity of the solid compound in a vial and store in an oven at 80 °C. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. Analyze a dark control sample in parallel.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in the identification of degradation products.

Caption: Workflow for a Forced Degradation Study.

Data Presentation: Forced Degradation Summary

The results should be tabulated to clearly show the extent of degradation and the major degradants formed under each condition.

| Stress Condition | Duration | Assay (%) | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) | Total Impurities (%) |

| 0.1 M HCl, 60°C | 24 hrs | 89.5 | 10.1 (Acid) | < 0.05 | 10.5 |

| 0.1 M NaOH, 60°C | 8 hrs | 85.2 | 4.5 (Acid) | 9.8 (Lactam) | 14.8 |

| 3% H₂O₂, RT | 24 hrs | 98.9 | < 0.05 | < 0.05 | 1.1 |

| Thermal (Solid), 80°C | 7 days | 99.5 | < 0.05 | < 0.05 | 0.5 |

| Photostability (ICH Q1B) | - | 99.8 | < 0.05 | < 0.05 | 0.2 |

| (Note: Data are hypothetical for illustrative purposes. Degradant identity is presumed based on expected pathways.) |

Formal Stability Studies

Following the insights gained from forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[3][14] These studies follow strict ICH protocols.

-

Long-term storage: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated storage: 40 °C ± 2 °C / 75% RH ± 5% RH

Testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter for long-term studies.[4] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[14]

Conclusion and Recommendations

This technical guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound.

Key Findings (Based on Illustrative Data):

-

Solubility: The compound is highly soluble in acidic conditions, with solubility decreasing significantly as the pH approaches and exceeds the pKa of the primary amine. This pH-dependent solubility is a critical consideration for developing oral dosage forms, as solubility will vary throughout the gastrointestinal tract.

-

Stability: The molecule is susceptible to degradation via hydrolysis and intramolecular cyclization (lactamization), particularly under basic conditions. It demonstrates good stability against oxidative, thermal, and photolytic stress. The primary degradation pathway under acidic conditions is hydrolysis, while both hydrolysis and lactamization are significant under basic conditions.

Recommendations for Development:

-

Formulation: For solid oral dosage forms, the use of excipients that create an acidic microenvironment could enhance stability by minimizing base-catalyzed degradation. For liquid formulations, a buffered system with a pH below 5 is recommended to ensure both high solubility and optimal chemical stability.

-

Storage and Handling: The drug substance should be stored in well-sealed containers at refrigerated to cool conditions (2-8°C is common) to protect it from moisture and heat, thereby minimizing hydrolytic and other potential degradation pathways.[1]

-

Analytical Monitoring: A validated, stability-indicating RP-HPLC method is essential for routine analysis and stability monitoring. The method must be proven to separate the parent compound from its primary degradants, the corresponding carboxylic acid and the lactam.

By applying the principles and protocols detailed in this guide, researchers and drug development professionals can build a robust understanding of this compound, enabling scientifically sound decisions that accelerate the path to regulatory approval and the delivery of safe and effective medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmoutsourcing.com [pharmoutsourcing.com]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. database.ich.org [database.ich.org]

- 5. pharmatutor.org [pharmatutor.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pharmtech.com [pharmtech.com]

- 8. biorelevant.com [biorelevant.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. Solubility Measurements | USP-NF [uspnf.com]

- 11. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. snscourseware.org [snscourseware.org]

- 15. ajpsonline.com [ajpsonline.com]

- 16. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. medcraveonline.com [medcraveonline.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Therapeutic Potential of Methyl 2-(1-aminocyclohexyl)acetate Derivatives: A Gabapentinoid Scaffold for CNS Disorders

Abstract

The methyl 2-(1-aminocyclohexyl)acetate scaffold represents a core structural motif within the gabapentinoid class of drugs, a clinically vital group of compounds targeting central nervous system (CNS) disorders. While structurally analogous to the inhibitory neurotransmitter GABA, their primary mechanism of action is not mediated by GABA receptors. Instead, these molecules exhibit high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs), a key regulator of neuronal excitability. This targeted action modulates neurotransmitter release, underpinning their efficacy in a range of conditions including epilepsy, neuropathic pain, and anxiety disorders. This guide provides a technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications of derivatives based on this scaffold. We will detail validated experimental protocols for their synthesis and preclinical evaluation, offering a framework for researchers and drug development professionals aiming to explore and innovate within this chemical space.

Introduction: The Gabapentinoid Lineage and a Core Scaffold

The development of CNS therapeutics has often pursued the modulation of inhibitory and excitatory signaling. The gabapentinoid drug class, which includes blockbuster drugs like gabapentin and pregabalin, emerged from this pursuit.[1][2] Initially synthesized as analogs of gamma-aminobutyric acid (GABA), it was hypothesized they would act as GABA receptor agonists. However, subsequent research revealed a more nuanced mechanism.

The Clinical Significance of Gabapentinoids

Gabapentinoids are established as first-line treatments for a variety of neurological and psychiatric conditions. Their approved indications include:

-

Neuropathic Pain: Including postherpetic neuralgia and diabetic neuropathy.[1][2][3]

-

Fibromyalgia: A condition characterized by widespread chronic pain.[1]

-

Generalized Anxiety Disorder (GAD) and Restless Legs Syndrome .[1]

Beyond these approved uses, their application is frequently extended off-label to manage conditions such as migraines, bipolar disorder, and alcohol withdrawal, highlighting their broad utility in stabilizing neuronal hyperexcitability.[1][5]

Chemical Rationale: The 2-(1-aminocyclohexyl)acetate Moiety

The methyl 2-(1-aminocyclohexyl)acetate structure serves as a foundational template for this class. It contains the critical pharmacophoric elements: a cyclohexyl ring that provides conformational rigidity and lipophilicity, and a γ-amino acid-like side chain. It is this specific three-dimensional arrangement that facilitates high-affinity binding to the α2δ protein subunit. Understanding the synthesis and modification of this core scaffold is paramount to developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Pathways and Chemical Space Exploration

The synthesis of methyl 2-(1-aminocyclohexyl)acetate derivatives is a well-established field, often starting from cyclohexanone. The following protocol outlines a generalized, robust method adaptable for creating a library of analogs for screening.

Protocol: A Generalized Synthesis of Methyl 2-(1-aminocyclohexyl)acetate Derivatives

This multi-step synthesis is designed for adaptability, allowing for modifications at the amine (via reductive amination) or ester group. The causality behind these steps is crucial: the Strecker synthesis provides an efficient route to the α-amino nitrile, which is a key intermediate. Subsequent hydrolysis and esterification yield the target scaffold.

Step 1: Formation of α-Amino Nitrile (Strecker Synthesis)

-

To a stirred solution of cyclohexanone (1.0 eq) in methanol (5 mL/mmol) at 0°C, add a solution of sodium cyanide (1.1 eq) in water and ammonium chloride (1.2 eq) in water.

-

Stir the reaction mixture at room temperature for 24 hours. Rationale: This classic one-pot, three-component reaction efficiently constructs the crucial C-C and C-N bonds to form 1-aminocyclohexanecarbonitrile.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

-

Dissolve the crude α-amino nitrile from Step 1 in concentrated hydrochloric acid (10 mL/mmol).

-

Heat the mixture to reflux (approx. 110°C) for 12 hours. Rationale: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid, forming the amino acid intermediate.

-

Cool the reaction to room temperature and neutralize with a 6N sodium hydroxide solution until pH 7 is reached.

-

The product, 1-aminocyclohexaneacetic acid, will often precipitate and can be collected by filtration.

Step 3: Fischer Esterification

-

Suspend the 1-aminocyclohexaneacetic acid (1.0 eq) in methanol (20 mL/mmol).

-

Cool the suspension to 0°C and bubble in hydrogen chloride gas for 15 minutes, or add thionyl chloride (1.5 eq) dropwise. Rationale: The acid catalyst (HCl generated in situ from SOCl₂) protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol to form the methyl ester.

-

Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

-

Remove the solvent under reduced pressure to yield the crude methyl 2-(1-aminocyclohexyl)acetate hydrochloride salt.

-

Purify via recrystallization or silica gel chromatography.

Workflow Diagram for Synthesis & Purification

References

An In-Depth Technical Guide to Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride (CAS 1016258-17-5): A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 2-(1-aminocyclohexyl)acetate hydrochloride (CAS 1016258-17-5), a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and, most critically, its strategic application in the construction of complex, biologically active molecules. This document moves beyond a simple cataloging of facts to offer insights into the rationale behind its use in contemporary pharmaceutical research, with a special focus on the development of therapeutics for neurological disorders.

Introduction: The Strategic Importance of the Aminocyclohexyl Scaffold

In the landscape of medicinal chemistry, the cyclohexyl moiety is a frequently employed scaffold. Its three-dimensional nature allows for the exploration of chemical space in ways that flat aromatic rings cannot, often leading to improved metabolic stability and pharmacokinetic profiles. When functionalized with an amino group and an acetic acid ester, as in the case of this compound, it becomes a highly versatile starting material for the synthesis of a diverse array of compounds.[1]

The hydrochloride salt form of this compound enhances its solubility in various solvents, a practical advantage in many synthetic protocols.[1] Its stability and ease of handling further contribute to its value in both academic and industrial research settings.[1] This guide will illuminate the pathways from this seemingly simple building block to complex drug candidates, providing both the "how" and the "why" of its application.

Physicochemical Properties and Synthesis

A foundational understanding of a starting material's properties is paramount for its effective use. Here, we summarize the key characteristics of this compound and discuss its synthesis.

Core Compound Characteristics

| Property | Value |

| CAS Number | 1016258-17-5 |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.7 g/mol |

| Synonyms | (1-Aminocyclohexyl)-acetic acid methyl ester hydrochloride, Methyl (1-aminocyclohexyl)acetate hydrochloride |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Retrosynthetic Analysis and Common Synthetic Routes

The synthesis of α-amino acids and their esters, such as Methyl 2-(1-aminocyclohexyl)acetate, often relies on classical named reactions that are staples of organic chemistry. Two of the most relevant approaches are the Strecker synthesis and the Bucherer-Bergs reaction.

A. The Strecker Synthesis: This method is a cornerstone for the synthesis of α-amino acids. It involves a one-pot, three-component reaction between a ketone (in this case, cyclohexanone), a source of ammonia, and a cyanide source (like potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile. For the target molecule, the nitrile would be hydrolyzed and then esterified.

B. The Bucherer-Bergs Reaction: This reaction is another powerful tool for the synthesis of α,α-disubstituted amino acids. It involves the reaction of a ketone (cyclohexanone) with potassium cyanide and ammonium carbonate to form a hydantoin intermediate. This hydantoin can then be hydrolyzed to yield the desired α-amino acid, which can subsequently be esterified.

Below is a generalized workflow for the synthesis of the core scaffold of the title compound.

Caption: Generalized synthetic workflow for this compound.

Application in Drug Discovery: A Case Study on Cariprazine Synthesis

The synthesis of Cariprazine showcases the utility of the aminocyclohexyl acetic acid scaffold in constructing complex molecules that target the central nervous system.

Synthetic Pathway to Cariprazine

The following diagram illustrates a plausible synthetic route to Cariprazine, highlighting the role of the aminocyclohexyl acetic acid intermediate.

Caption: Simplified synthetic pathway to Cariprazine highlighting the aminocyclohexyl intermediate.

Mechanism of Action of Cariprazine: A Consequence of the Scaffold

Cariprazine's unique pharmacological profile as a dopamine D₂/D₃ partial agonist is attributed to its overall molecular structure, which is built upon the aminocyclohexyl scaffold. Partial agonists bind to receptors and elicit a response that is lower than that of a full agonist. This can be beneficial in conditions like schizophrenia, where modulating dopamine signaling, rather than completely blocking it, is desired.

The following diagram illustrates the concept of partial agonism at the dopamine receptor.

Caption: Dopamine receptor partial agonism by Cariprazine.

Experimental Protocols: A Guide for the Bench Scientist

The following are generalized protocols inspired by the synthetic steps discussed. Researchers should always consult specific literature and safety data sheets before conducting any experiment.

Protocol: Hydrolysis of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of water and a co-solvent like methanol.

-

Acidification: Add a strong acid, such as hydrochloric acid (e.g., 6M HCl), to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 1-aminocyclohexaneacetic acid hydrochloride, may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

-

Isolation: Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Protocol: Amide Coupling

-

Activation: To a solution of the carboxylic acid intermediate (e.g., trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid) (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or EDC/HOBt) (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine) (2.0 eq).

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add the amine (e.g., 1-(2,3-dichlorophenyl)piperazine) (1.0 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Future Directions and Conclusion

This compound and its analogs are more than just simple chemical intermediates; they are enabling tools for the discovery of novel therapeutics. The rigid, three-dimensional nature of the cyclohexyl ring provides a robust platform for the design of ligands with high specificity and improved pharmacokinetic properties.

Future research will likely focus on the development of novel derivatives based on this scaffold to target a wider range of biological receptors. The exploration of stereoselective syntheses will be crucial in developing enantiomerically pure drug candidates, which can offer improved efficacy and safety profiles.

References

- 1. EA036312B1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 2. GEP20217217B - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 3. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

The Role of Methyl 2-(1-aminocyclohexyl)acetate as a GABA Analog: A Technical Guide for Researchers

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Consequently, dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders.[1][2] While GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier, the development of GABA analogs has provided significant advancements in the treatment of conditions such as epilepsy, neuropathic pain, and anxiety disorders.[1] This technical guide provides an in-depth exploration of methyl 2-(1-aminocyclohexyl)acetate, a structural analog of GABA and a close chemical relative of gabapentin. We will delve into its presumed mechanism of action as a gabapentinoid, its synthesis, and the experimental protocols required to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of GABAergic modulation.

The GABAergic System: A Fundamental Regulator of Neuronal Excitability

The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory signaling, which is essential for normal neurological function.[3][4] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter responsible for dampening neuronal excitability.[3][5] Synthesized from the excitatory neurotransmitter glutamate, GABA exerts its effects by binding to two main classes of receptors: GABAA and GABAB receptors.[5][6]

-

GABAA Receptors: These are ionotropic receptors that form chloride ion channels. Upon GABA binding, these channels open, leading to an influx of chloride ions and hyperpolarization of the neuron, making it less likely to fire an action potential.[5]

-

GABAB Receptors: These are metabotropic G-protein coupled receptors that, when activated, indirectly lead to the opening of potassium channels and the closing of calcium channels, resulting in a more prolonged inhibitory effect.[5]

Given its central role in neuronal inhibition, the GABAergic system is a prime target for therapeutic intervention in a range of CNS disorders characterized by excessive neuronal firing.

Methyl 2-(1-aminocyclohexyl)acetate: A Gabapentinoid GABA Analog

Methyl 2-(1-aminocyclohexyl)acetate is a derivative of cyclohexyl acetic acid.[7] While there is a scarcity of direct research on this specific molecule, its structural similarity to gabapentin, a widely used GABA analog, strongly suggests that it functions as a gabapentinoid. It is important to note that the compound of interest is more precisely identified as methyl 2-(1-(aminomethyl)cyclohexyl)acetate , also known as Methyl Gabapentin Ester, which is recognized as an impurity in the commercial synthesis of gabapentin.[8][9] For the remainder of this guide, we will refer to this specific gabapentin derivative.

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C10H19NO2 | [9] |

| Molecular Weight | 185.26 g/mol | [9] |

| CAS Number | 138799-98-1 | [9] |

| IUPAC Name | methyl 2-[1-(aminomethyl)cyclohexyl]acetate | [9] |

Presumed Mechanism of Action: The Gabapentinoid Pathway

Contrary to what their name might suggest, gabapentinoids like gabapentin and pregabalin do not exert their primary effects through direct interaction with GABA receptors.[8] Instead, their main mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the CNS.[8][10]

This interaction with the α2δ subunit leads to a reduction in the influx of calcium into presynaptic neurons.[8] This, in turn, diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[8][10] The overall effect is a dampening of neuronal excitability, which is beneficial in conditions like neuropathic pain and epilepsy.[10] Some studies also suggest that gabapentin may indirectly increase the synthesis and release of GABA.[10][11]

Given its structural relationship to gabapentin, it is highly probable that methyl 2-(1-(aminomethyl)cyclohexyl)acetate shares this mechanism of action.

Caption: Presumed mechanism of action of methyl 2-(1-(aminomethyl)cyclohexyl)acetate.

Synthesis and Experimental Protocols

Synthesis of Methyl 2-(1-(aminomethyl)cyclohexyl)acetate

The synthesis of methyl 2-(1-(aminomethyl)cyclohexyl)acetate can be achieved through a multi-step process, adapted from methods used for gabapentin synthesis.[11] A plausible route involves the catalytic hydrogenation of a nitromethyl intermediate.

Experimental Protocol: Synthesis

-

Michael Addition: React cyclohexylideneacetate with nitromethane in the presence of a base (e.g., potassium hydroxide) to form methyl 2-(1-(nitromethyl)cyclohexyl)acetate.

-

Catalytic Hydrogenation: The resulting nitro compound is then subjected to catalytic hydrogenation.

-

Dissolve methyl 2-(1-(nitromethyl)cyclohexyl)acetate in a suitable solvent such as methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Carry out the hydrogenation reaction under a hydrogen atmosphere at room temperature and pressure until the reaction is complete.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield methyl 2-(1-(aminomethyl)cyclohexyl)acetate.

-

Caption: Synthetic workflow for methyl 2-(1-(aminomethyl)cyclohexyl)acetate.

Pharmacological Evaluation

To confirm the activity of methyl 2-(1-(aminomethyl)cyclohexyl)acetate as a gabapentinoid, a series of in vitro and in vivo assays are necessary.

Experimental Protocol: Radioligand Binding Assay for α2δ Subunit Affinity

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the α2δ-1 subunit of voltage-gated calcium channels.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer).

-

Competition Binding:

-

Incubate the prepared membranes with a radiolabeled ligand known to bind to the α2δ-1 subunit (e.g., [3H]-gabapentin).

-

In parallel, incubate the membranes with the radioligand and varying concentrations of methyl 2-(1-(aminomethyl)cyclohexyl)acetate.

-

-

Separation and Detection:

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) to determine the binding affinity of methyl 2-(1-(aminomethyl)cyclohexyl)acetate for the α2δ-1 subunit.

-

Experimental Protocol: In Vivo Model of Neuropathic Pain (e.g., Chung Model)

-

Induction of Neuropathy: Surgically induce neuropathic pain in rodents (e.g., rats) by ligating the L5 and L6 spinal nerves.

-

Drug Administration: After a recovery period and confirmation of mechanical allodynia, administer methyl 2-(1-(aminomethyl)cyclohexyl)acetate or a vehicle control to the animals (e.g., via oral gavage or intraperitoneal injection).

-

Behavioral Testing:

-

Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at various time points after drug administration.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds between the drug-treated and vehicle-treated groups to assess the antiallodynic effects of the compound.

-

Potential Therapeutic Applications and Future Directions

Assuming methyl 2-(1-(aminomethyl)cyclohexyl)acetate acts as a gabapentinoid, it would have potential therapeutic applications in the same areas as other drugs in this class. These include:

-

Neuropathic Pain: Management of pain associated with diabetic neuropathy, postherpetic neuralgia, and fibromyalgia.[5][9]

-

Epilepsy: As an adjunctive therapy for partial seizures.[5][9]

-

Anxiety Disorders: Off-label use for various anxiety disorders.

-

Restless Legs Syndrome: A potential treatment option.[9]

Future research should focus on a comprehensive pharmacological characterization of methyl 2-(1-(aminomethyl)cyclohexyl)acetate. Key areas of investigation include:

-

Pharmacokinetics: Determining its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Selectivity: Assessing its binding affinity for other receptors and ion channels to understand its off-target effects.

-

In Vivo Efficacy: Evaluating its efficacy in a broader range of preclinical models of neurological and psychiatric disorders.

-

Prodrug Potential: Investigating if it can serve as a prodrug to gabapentin, potentially offering altered pharmacokinetic properties.

Conclusion

Methyl 2-(1-(aminomethyl)cyclohexyl)acetate, as a close structural analog of gabapentin, represents an interesting compound for researchers in the field of GABAergic modulation. While direct experimental data on this molecule is limited, its presumed mechanism of action as a gabapentinoid, targeting the α2δ subunit of voltage-gated calcium channels, provides a solid foundation for its further investigation. The synthesis and experimental protocols outlined in this guide offer a framework for elucidating its pharmacological profile and exploring its potential as a therapeutic agent for a variety of CNS disorders.

References

- 1. Methyl 2-(1-aminocyclopropyl)acetate hydrochloride | C6H12ClNO2 | CID 57350660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(4-aminocyclohexyl)acetate hydrochloride 95% | CAS: 313683-56-6 | AChemBlock [achemblock.com]

- 3. Methyl 2-(1-aminocyclohexyl)acetate | C9H17NO2 | CID 10749699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-(4-aminocyclohexyl)acetate | C9H17NO2 | CID 4190459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. scbt.com [scbt.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. Methyl Gabapentin Ester | 63562-01-6 | SynZeal [synzeal.com]

- 9. Methyl 2-[1-(aminomethyl)cyclohexyl]acetate | C10H19NO2 | CID 21692047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]

Methodological & Application